molecular formula C11H12O3 B1432642 4-(Tetrahydrofuran-3-yl)benzoic acid CAS No. 1438382-08-1

4-(Tetrahydrofuran-3-yl)benzoic acid

Cat. No. B1432642
M. Wt: 192.21 g/mol
InChI Key: VYZCMKNCOWQPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Tetrahydrofuran-3-yl)benzoic acid” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . This compound is also known by other names such as “4-(oxolan-3-yl)benzoic acid” and "Benzoic acid, 4-(tetrahydro-3-furanyl)-" .


Molecular Structure Analysis

The molecular structure of “4-(Tetrahydrofuran-3-yl)benzoic acid” consists of a benzoic acid group attached to a tetrahydrofuran ring . The InChI code for this compound is "VYZCMKNCOWQPAD-UHFFFAOYSA-N" .

Scientific Research Applications

Synthesis of Complex Compounds

4-(Tetrahydrofuran-3-yl)benzoic acid and its derivatives are utilized in the synthesis of complex compounds. For instance, in the synthesis of pranlukast, a compound is prepared from tetrahydrofuran by various chemical processes including ring-opening and Friedel-Crafts alkylation (Zhang Yue et al., 2013).

Acaricidal Activity

Derivatives of tetrahydrofuran, such as octadecanoic acid-3,4-tetrahydrofuran diester, show significant acaricidal activity. Structural modifications, like introducing benzyloxy substitution and formation of a benzoate, enhance this activity, providing insights into novel pest control methods (Lixia Li et al., 2022).

Coordination Polymers and Spectral Studies

Tetrahydrofuran-3-yl benzoic acid derivatives are important in forming coordination polymers. These polymers have distinct structural topologies and are studied for their spectral properties, expanding our understanding of metal-organic frameworks (Weichao Song et al., 2009).

Understanding Molecular Interactions

4-(1H-Tetrazol-5-yl)benzoic acid monohydrate, a related compound, helps in understanding molecular interactions like hydrogen-bonding and π–π stacking. These interactions are crucial in the formation of three-dimensional networks in crystal structures (Guo-qing Li et al., 2008).

Solar Cell Applications

Derivatives of tetrahydrofuran-3-yl benzoic acid are explored in the context of dye-sensitized solar cells. They are investigated for their impact on energy levels, light-harvesting ability, and photovoltaic parameters, demonstrating potential in renewable energy technologies (Lin Yang et al., 2016).

Luminescent Lanthanide Complexes

The photophysical properties of lanthanide complexes, based on derivatives like 4-naphthalen-1-yl-benzoic acid, are intensively studied. These studies contribute to the understanding of effective energy-transfer pathways in luminescent lanthanide complexes (Yong Hee Kim et al., 2006).

Chemical Properties in Solvents

The dissociation constants of benzoic acids, including tetrahydrofuran derivatives, are determined in various solvents. This research provides valuable data for understanding chemical reactions and properties in different solvent environments (M. Niazi et al., 1992).

Future Directions

The future directions of “4-(Tetrahydrofuran-3-yl)benzoic acid” and similar compounds are promising. Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds .

properties

IUPAC Name

4-(oxolan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-4,10H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZCMKNCOWQPAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tetrahydrofuran-3-yl)benzoic acid

CAS RN

1438382-08-1
Record name 4-(oxolan-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(tetrahydrofuran-3-yl)benzoate (350 mg, 1.41 mmol) was added trifluoroacetic acid (2 mL) in dichloromethane (10 mL) and then stirred at room temperature for 0.5 hour. Solvent concentration gave final desired product 4-(tetrahydrofuran-3-yl)benzoic acid (200 mg, 74%) as a white solid. LRMS (M−H+) m/z: calcd 192.08. found 192.
Name
tert-butyl 4-(tetrahydrofuran-3-yl)benzoate
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Tetrahydrofuran-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Tetrahydrofuran-3-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Tetrahydrofuran-3-yl)benzoic acid
Reactant of Route 4
4-(Tetrahydrofuran-3-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Tetrahydrofuran-3-yl)benzoic acid
Reactant of Route 6
4-(Tetrahydrofuran-3-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.